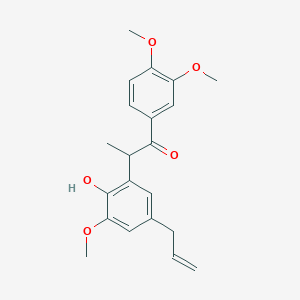

Carinatone

描述

Structure

3D Structure

属性

IUPAC Name |

1-(3,4-dimethoxyphenyl)-2-(2-hydroxy-3-methoxy-5-prop-2-enylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-6-7-14-10-16(21(23)19(11-14)26-5)13(2)20(22)15-8-9-17(24-3)18(12-15)25-4/h6,8-13,23H,1,7H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKBRPPPSPIUIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC(=C1)CC=C)OC)O)C(=O)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Phytochemical Composition of Brassica carinata

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassica carinata, commonly known as Ethiopian mustard, is an oilseed crop of increasing interest for its potential applications in biofuel, animal feed, and as a source of bioactive compounds for pharmaceuticals and nutraceuticals. This technical guide provides an in-depth analysis of the phytochemical composition of B. carinata, focusing on glucosinolates, phenolic compounds, and fatty acids. It includes detailed experimental protocols for their extraction and quantification, summarizes quantitative data in structured tables, and visualizes key experimental workflows and a known signaling pathway modulated by its extracts.

Phytochemical Composition

Brassica carinata is a rich source of various phytochemicals that contribute to its biological activities. The primary classes of compounds that have been extensively studied are glucosinolates, phenolic compounds, and fatty acids.

Glucosinolates

Glucosinolates are sulfur-containing secondary metabolites characteristic of the Brassicaceae family. They are known for their role in plant defense and for their potential health benefits in humans, including anti-cancer properties. The predominant glucosinolate found in Brassica carinata is sinigrin.

Table 1: Glucosinolate Content in Brassica carinata

| Glucosinolate | Plant Part | Concentration (µmol/g dry weight) | Reference |

| Sinigrin | Seeds | 98.4% of total glucosinolates | [1] |

| Gluconapin | Seeds | Present | [1] |

| Progoitrin | Seeds | Present | [1] |

| Total Glucosinolates | Seeds | 8.5 - 32.9 | [1] |

Phenolic Compounds

Phenolic compounds are a diverse group of phytochemicals that possess antioxidant and anti-inflammatory properties. The main phenolic compounds identified in Brassica carinata include flavonoids (e.g., kaempferol, quercetin, isorhamnetin) and hydroxycinnamic acids (e.g., sinapic acid, ferulic acid, p-coumaric acid).

Table 2: Phenolic Compound Content in Raw Brassica carinata Leaves (µg/g dry mass)

| Compound | Concentration (µg/g dry mass) |

| 1,2-Disinapoyl-gentiobiose | 1148 ± 200 |

| Isorhamnetin-3-O-caffeoyl-sophoroside-7-O-D-glucoside | 773 ± 123 |

| Kaempferol-3-O-sinapoyl-sophoroside-7-O-D-glucoside | 457 ± 41 |

| 1-Sinapoyl-2-feruloyl-gentiobiose | 385 ± 50 |

| Kaempferol-3-O-sophoroside-7-O-glucoside | 340 ± 100 |

| 1,2,2'-Trisinapoyl-gentiobiose | 286 ± 50 |

| Kaempferol-3,7-di-O-glucoside | 211 ± 50 |

| 1,2'-Disinapoyl-gentiobiose | 165 ± 21 |

| 5-p-coumaroylquinic acid | 90 ± 40 |

| Quercetin-3-O-sophoroside-7-O-D-glucoside | 49 ± 20 |

| Trisinapoyl-gentiobioside | 41 ± 10 |

| Disinapoyl-feruloyl-gentiobiose | 36 ± 8 |

| Kaempferol-3-O-sophoroside-7-O-diglucoside | 27 ± 25 |

| Isorhamnetin-3-O-sophoroside | 21 ± 0 |

| Kaempferol-3-O-caffeoyl-sophoroside | 4 ± 0 |

| (Data sourced from a supplementary table in a research publication)[2] |

Fatty Acids

The seed oil of Brassica carinata is characterized by a high content of erucic acid, a long-chain monounsaturated fatty acid, making it a valuable feedstock for industrial applications. The fatty acid profile also includes significant amounts of oleic, linoleic, and linolenic acids.

Table 3: Fatty Acid Composition of Brassica carinata Seed Oil (% of total fatty acids)

| Fatty Acid | Abbreviation | Concentration (%) |

| Palmitic acid | C16:0 | 2.5 - 4.5 |

| Stearic acid | C18:0 | 1.0 - 2.0 |

| Oleic acid | C18:1 | 10 - 20 |

| Linoleic acid | C18:2 | 10 - 15 |

| Linolenic acid | C18:3 | 5 - 10 |

| Eicosenoic acid | C20:1 | 5 - 10 |

| Erucic acid | C22:1 | 40 - 50 |

Experimental Protocols

This section provides detailed methodologies for the analysis of the major phytochemical classes in Brassica carinata.

Glucosinolate Analysis by HPLC

This protocol is adapted from standard methods for glucosinolate analysis in Brassica species.

2.1.1 Sample Preparation and Extraction

-

Freeze-dry plant material (leaves, seeds) and grind to a fine powder.

-

Weigh approximately 100 mg of the powdered sample into a 2 mL microcentrifuge tube.

-

Add 1 mL of 70% methanol and an internal standard (e.g., sinigrin for tissues where it is not the dominant glucosinolate).

-

Incubate at 70°C for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction on the pellet with another 1 mL of 70% methanol.

-

Combine the supernatants.

2.1.2 Desulfation

-

Prepare a DEAE-Sephadex A-25 column.

-

Load the combined supernatant onto the column.

-

Wash the column with 20 mM sodium acetate buffer (pH 5.5).

-

Add 75 µL of purified sulfatase solution to the column and let it react overnight at room temperature.

-

Elute the desulfoglucosinolates with ultrapure water.

2.1.3 HPLC Analysis

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B).

-

0-20 min: 0-20% B

-

20-25 min: 20-50% B

-

25-30 min: 50-0% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 229 nm.

-

Quantification: Use a calibration curve of known desulfoglucosinolate standards.

Fatty Acid Profile Analysis by GC-MS

This protocol describes the analysis of fatty acid methyl esters (FAMEs) from B. carinata seed oil.

2.2.1 Oil Extraction

-

Grind B. carinata seeds to a fine powder.

-

Extract the oil using a Soxhlet apparatus with n-hexane as the solvent for 6-8 hours.

-

Evaporate the solvent using a rotary evaporator to obtain the crude oil.

2.2.2 Transesterification to FAMEs

-

Dissolve a known amount of the extracted oil in a mixture of methanol and sulfuric acid.

-

Reflux the mixture at 80°C for 2 hours.

-

Cool the reaction mixture and add distilled water and n-hexane.

-

Shake vigorously and allow the layers to separate.

-

Collect the upper hexane layer containing the FAMEs.

-

Wash the hexane layer with distilled water to remove any residual acid.

-

Dry the hexane layer over anhydrous sodium sulfate.

2.2.3 GC-MS Analysis

-

GC Column: Capillary column suitable for FAME analysis (e.g., DB-23, 60 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 min.

-

Ramp to 220°C at 4°C/min, hold for 10 min.

-

-

MS Detector:

-

Ion source temperature: 230°C.

-

Mass range: m/z 50-550.

-

-

Identification: Compare mass spectra with a reference library (e.g., NIST).

-

Quantification: Use an internal standard (e.g., heptadecanoic acid) and a calibration curve of FAME standards.

Phenolic Compound Analysis by HPLC

This protocol outlines a general method for the analysis of phenolic compounds in B. carinata.

2.3.1 Sample Preparation and Extraction

-

Homogenize fresh plant material or grind dried material to a powder.

-

Extract with 80% methanol in an ultrasonic bath for 30 minutes.

-

Centrifuge at 10,000 rpm for 15 minutes.

-

Collect the supernatant and filter through a 0.45 µm syringe filter.

2.3.2 HPLC Analysis

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

0-5 min: 10% B

-

5-25 min: 10-40% B

-

25-30 min: 40-10% B

-

-

Flow Rate: 0.8 mL/min.

-

Detection: Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at 280 nm for phenolic acids and 320 nm for flavonoids.

-

Quantification: Use calibration curves of authentic standards (e.g., gallic acid, quercetin, kaempferol).

Signaling Pathway Modulation

Phytochemicals from Brassica carinata have been shown to modulate cellular signaling pathways, which is of significant interest for drug development. One of the key pathways identified is the Nrf2 antioxidant response pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative stress. Studies have shown that extracts from B. carinata microgreens, rich in glucosinolates, can activate the Nrf2 signaling pathway.[3]

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of inducers, such as isothiocyanates derived from glucosinolates, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the expression of cytoprotective enzymes like Heme Oxygenase-1 (HO-1).

References

Isolating Novel Compounds from Brassica carinata: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the isolation and characterization of novel bioactive compounds from Brassica carinata, commonly known as Ethiopian mustard. While extensively researched for its potential in biofuel and as a protein source for animal feed, its rich profile of secondary metabolites, including flavonoids and phenolic acids, presents a promising frontier for the discovery of new therapeutic agents. This document outlines detailed experimental protocols, summarizes quantitative data from related species, and visualizes key experimental workflows.

Executive Summary

Brassica carinata is a valuable source of a diverse array of phytochemicals beyond its well-known lipid and glucosinolate content. This guide focuses on the isolation of polar and semi-polar compounds, particularly flavonoids like kaempferol and quercetin derivatives, and phenolic acids such as sinapic acid. These classes of compounds are of significant interest to the pharmaceutical industry due to their potential antioxidant, anti-inflammatory, and other health-promoting properties. The methodologies presented herein are compiled from established protocols for Brassica species and provide a robust framework for the successful isolation and characterization of these valuable molecules.

Data Presentation: Phytochemical Composition

Quantitative data on the flavonoid and phenolic acid content of Brassica carinata is not extensively available in the current literature. However, analysis of closely related Brassica species provides valuable comparative data and suggests the potential yields from B. carinata.

Table 1: Glucosinolate and Erucic Acid Content in Brassica carinata

| Compound | Content | Reference |

| Glucosinolates | 100–200 μmoles/g in seeds | |

| Erucic Acid | 35–51% of total fatty acids |

Table 2: Sinapic Acid and Derivative Content in Brassica Species

| Compound | Plant Species | Plant Part | Content (mg/g dry matter) | Reference |

| Sinapic Acid | Brassica juncea | Defatted Seed Meal | 2.66 | |

| Sinapine | Brassica juncea | Mustard Bran | up to 8.7 | |

| Total Sinapic Acid (after hydrolysis) | Rapeseed Meal | Industrial Meal | up to 10.5 | |

| Total Sinapic Acid (after hydrolysis) | Rapeseed Meal | Non-industrial Meal | up to 14.0 |

Table 3: Flavonoid Content in Selected Brassica and Other Edible Plants (for comparative purposes)

| Compound | Plant Species | Content (mg/kg fresh weight) | Reference |

| Quercetin | Brassica alboglabra | 14 | |

| Quercetin | Allium fistulosum | 1497 | |

| Kaempferol | Allium fistulosum | 832 | |

| Kaempferol | Hydrocotyl asiatica | 20 |

Experimental Protocols

The following protocols are adapted from methodologies reported for the isolation of flavonoids and phenolic acids from Brassica species and other plant materials.

Protocol 1: General Extraction of Flavonoids and Phenolic Acids

This protocol describes a general method for the extraction of polar and semi-polar compounds from Brassica carinata plant material (leaves or seeds).

1. Sample Preparation:

- Air-dry the plant material at room temperature or freeze-dry to preserve thermolabile compounds.

- Grind the dried material into a fine powder using a mechanical grinder.

- For seeds, defat the powder by extraction with n-hexane to remove lipids, which can interfere with subsequent steps.

2. Extraction:

- Macerate the powdered plant material in 80% ethanol (1:10 w/v) at room temperature with constant agitation for 24 hours.

- Alternatively, perform reflux extraction at 80°C for 3 hours for more efficient extraction.

- Filter the extract through Whatman No. 1 filter paper.

- Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Isolation of Flavonoids by Column Chromatography

This protocol details the separation of flavonoids from the crude extract using column chromatography.

1. Preparation of the Column:

- Pack a glass column with silica gel 60 (70-230 mesh) using a slurry packing method with a non-polar solvent (e.g., n-hexane).

2. Sample Loading:

- Adsorb the crude extract onto a small amount of silica gel and allow it to dry.

- Carefully load the dried sample-silica gel mixture onto the top of the prepared column.

3. Elution:

- Elute the column with a gradient of increasing polarity. Start with n-hexane and gradually increase the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.

- Example Gradient:

- n-Hexane:Ethyl Acetate (9:1 to 1:9)

- Ethyl Acetate:Methanol (9.5:0.5 to 8:2)

- Collect fractions of a defined volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC).

4. Fraction Analysis and Pooling:

- Spot the collected fractions on a TLC plate (silica gel 60 F254).

- Develop the TLC plate in a suitable solvent system (e.g., ethyl acetate:formic acid:water, 8:1:1).

- Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., natural product-polyethylene glycol reagent).

- Pool the fractions with similar TLC profiles.

Protocol 3: Purification of Isolated Compounds by Preparative HPLC

This protocol describes the final purification of flavonoid compounds using preparative High-Performance Liquid Chromatography (HPLC).

1. System and Column:

- Use a preparative HPLC system equipped with a UV-Vis detector.

- Employ a reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm).

2. Mobile Phase and Gradient:

- Use a mobile phase consisting of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., methanol or acetonitrile).

- Develop a gradient elution method to achieve optimal separation. A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the compounds of interest.

3. Sample Preparation and Injection:

- Dissolve the partially purified fractions from column chromatography in the mobile phase.

- Filter the sample solution through a 0.45 µm syringe filter before injection.

- Inject the sample onto the column.

4. Peak Collection and Characterization:

- Monitor the elution at a suitable wavelength (e.g., 280 nm or 340 nm for flavonoids).

- Collect the peaks corresponding to the compounds of interest.

- Evaporate the solvent to obtain the pure compound.

- Characterize the structure of the isolated compounds using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for isolating novel compounds and a representative signaling pathway that could be influenced by flavonoids found in Brassica carinata.

Caption: Experimental workflow for the isolation of novel compounds.

Caption: Representative anti-inflammatory signaling pathway for flavonoids.

Unveiling the Phenolic Profile of Carinata Meal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the major phenolic compounds identified in Brassica carinata (carinata or Ethiopian mustard) meal, a co-product of oil extraction for biofuel. As interest in valorizing agricultural side-streams grows, understanding the phytochemical composition of carinata meal is crucial for its potential application in the pharmaceutical, nutraceutical, and cosmetic industries. The phenolic compounds present in Brassica species are known for their antioxidant, anti-inflammatory, and other bioactive properties. This document summarizes the current scientific knowledge on the quantitative distribution of these compounds, details the experimental protocols for their analysis, and visualizes the key relationships and workflows.

Major Phenolic Compounds in Carinata Meal

The predominant phenolic compounds in carinata meal are derivatives of sinapic acid. The most abundant of these is sinapine (sinapoyl choline), the choline ester of sinapic acid. Free sinapic acid is also present, though typically in smaller quantities. Another significant derivative is canolol (4-vinylsyringol), which is formed through the decarboxylation of sinapic acid, a process often induced by heat treatment.

Quantitative Data Summary

The following table summarizes the reported concentrations of the major phenolic compounds in Brassica carinata meal and closely related Brassica species. It is important to note that the concentration of these compounds can vary depending on the specific cultivar, growing conditions, and processing methods of the meal.

| Phenolic Compound | Concentration Range (mg/g of Dry Meal) | Species | Reference(s) |

| Sinapine | 9.12 ± 0.05 | Brassica carinata | [1] |

| 6.39 - 12.28 | Brassica napus (Canola) | [2] | |

| Sinapic Acid | 0.11 - 0.59 | Brassica napus (Canola) | [2] |

| up to 14.0 (after hydrolysis) | Brassica napus (Rapeseed) | [3] | |

| Sinapoyl Glucose | 1.36 - 7.50 | Brassica napus (Canola) | [2] |

| Canolol | Not typically detected in untoasted meal; up to 0.151 mg/g in air-fried meal (170°C for 20 min) | Brassica napus (Canola) | [4] |

Experimental Protocols

The identification and quantification of phenolic compounds in carinata meal involve two primary stages: extraction from the meal matrix and subsequent analysis, typically by high-performance liquid chromatography (HPLC).

Extraction of Phenolic Compounds

A common method for extracting phenolic compounds from Brassica meal is aqueous ethanol extraction. For the analysis of total sinapic acid content, a preliminary alkaline hydrolysis step is required to convert sinapine and other sinapic acid esters to free sinapic acid.

Protocol: Aqueous Ethanol Extraction

-

Sample Preparation: Grind the carinata meal to a fine powder (e.g., passing through a 30-mesh screen) to increase the surface area for extraction.

-

Solvent Preparation: Prepare a solution of aqueous ethanol. An optimized concentration for the extraction of sinapine from B. carinata has been reported as 22% ethanol in water.[1]

-

Extraction:

-

Mix the ground carinata meal with the aqueous ethanol solvent at a specified solid-to-liquid ratio.

-

Agitate the mixture at a controlled temperature. An optimized condition is 50°C.[1]

-

The extraction duration should be sufficient to ensure maximum recovery of the target compounds.

-

-

Separation: Centrifuge the mixture to pellet the solid meal particles.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter before HPLC analysis.

Protocol: Alkaline Hydrolysis for Total Sinapic Acid Determination

-

Hydrolysis Solution: Prepare a sodium hydroxide (NaOH) solution (e.g., 1 M).

-

Hydrolysis:

-

Add the NaOH solution to the carinata meal sample.

-

Incubate the mixture under specific conditions (e.g., room temperature with shaking for a set duration) to facilitate the hydrolysis of sinapic acid esters.

-

-

Neutralization: After incubation, neutralize the mixture with an acid (e.g., hydrochloric acid) to a pH suitable for analysis.

-

Extraction and Filtration: Proceed with an extraction step (e.g., with ethyl acetate) to isolate the released sinapic acid, followed by evaporation of the solvent and reconstitution in a suitable solvent for HPLC analysis. Filter the final solution through a 0.45 µm syringe filter.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC with a Diode Array Detector (DAD) is a standard and reliable method for the separation and quantification of phenolic compounds.

Representative HPLC-DAD Protocol

-

HPLC System: An Agilent 1100 or similar system equipped with a binary pump, autosampler, and DAD.

-

Column: A C18 reverse-phase column (e.g., ZORBAX SB-Aq, 5 µm particle size, 4.6 x 250 mm).[5]

-

Mobile Phase:

-

Gradient Elution: A typical gradient program would involve a gradual increase in the proportion of the organic solvent (Solvent B) to elute compounds with increasing hydrophobicity. An example gradient is as follows:

-

0-10 min: 0-20% B

-

10-15 min: 20-40% B

-

15-20 min: Hold at 40% B

-

20-25 min: 40-50% B

-

25-28 min: Hold at 50% B

-

28-30 min: 50-0% B

-

30-40 min: Re-equilibration at 0% B

-

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 40°C.[6]

-

Detection: Monitor at wavelengths relevant to phenolic acids, typically around 280 nm and 320-325 nm. Sinapic acid derivatives show strong absorbance around 325 nm.

-

Quantification: Create calibration curves using external standards of sinapine, sinapic acid, and other target compounds of known concentrations. The concentration of the compounds in the samples is then determined by comparing their peak areas to the calibration curves.

Visualizations

The following diagrams illustrate the relationships between the major phenolic compounds and the general workflow for their analysis.

Caption: Biosynthetic and degradative relationships of major phenolic compounds in carinata meal.

Caption: General experimental workflow for the analysis of phenolic compounds in carinata meal.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Identification and Determination of Phenolic Compounds in Rapeseed Meals (Brassica napus L.) [scirp.org]

An In-depth Technical Guide to the Biosynthesis Pathways of Secondary Metabolites in Brassica carinata

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassica carinata, commonly known as Ethiopian mustard, is a member of the Brassicaceae family recognized for its robust growth characteristics and significant potential in biofuel production. Beyond its agronomic value, B. carinata possesses a rich and diverse profile of secondary metabolites. These compounds, while not essential for primary growth and development, play crucial roles in the plant's defense against herbivores and pathogens, as well as its adaptation to environmental stresses. The primary classes of secondary metabolites in B. carinata include glucosinolates, flavonoids, and terpenoids, many of which have garnered significant interest in the pharmaceutical and nutraceutical industries for their potential health benefits, including anti-carcinogenic and antioxidant properties.

This technical guide provides a comprehensive overview of the core biosynthesis pathways of these major secondary metabolites in Brassica carinata. It is designed to serve as a detailed resource for researchers, scientists, and drug development professionals, offering in-depth information on the metabolic routes, key enzymatic steps, and regulatory networks. The guide includes structured quantitative data, detailed experimental protocols for analysis, and mandatory visualizations of the described pathways to facilitate a deeper understanding of the molecular machinery responsible for the synthesis of these valuable compounds.

Glucosinolate Biosynthesis

Glucosinolates are sulfur- and nitrogen-containing secondary metabolites characteristic of the Brassicales order. They are responsible for the pungent flavor of many Brassica vegetables and are precursors to isothiocyanates, compounds with well-documented anti-cancer properties. The biosynthesis of glucosinolates is a complex process involving three main stages: amino acid chain elongation, formation of the core glucosinolate structure, and side-chain modifications.

The biosynthesis of aliphatic glucosinolates begins with the chain elongation of the amino acid methionine. A series of enzymatic reactions involving methylthioalkylmalate synthases (MAM), isomerases, and dehydrogenases adds one or more methylene groups to the methionine side chain. The resulting chain-elongated amino acid then enters the core pathway. Here, it is converted to an aldoxime by cytochrome P450 enzymes of the CYP79 family (e.g., CYP79F1). Subsequently, CYP83 enzymes (e.g., CYP83A1) convert the aldoxime to a thiohydroximic acid S-oxide. A C-S lyase then cleaves this intermediate, and the resulting thiohydroximate is S-glucosylated by a UDP-glucose:thiohydroximate S-glucosyltransferase (UGT) to form a desulfoglucosinolate. The final step is the sulfation of the desulfoglucosinolate by a sulfotransferase (SOT) to yield the mature glucosinolate.

Indolic glucosinolates are derived from the amino acid tryptophan. The core pathway is similar, with CYP79B2/B3 converting tryptophan to indole-3-acetaldoxime, followed by the action of CYP83B1. Side-chain modifications, catalyzed by various enzymes like hydroxylases and methyltransferases, lead to the diversity of glucosinolates found in B. carinata.

Caption: Glucosinolate biosynthesis pathways in Brassica.

Quantitative Data on Glucosinolates in Brassica carinata

The concentration of glucosinolates in Brassica carinata can vary significantly depending on the plant tissue, developmental stage, and environmental conditions. Seeds are generally the primary storage organs for glucosinolates.

| Tissue | Glucosinolate | Concentration (µmol/g dry weight) | Reference |

| Seed | Sinigrin | 100 - 200 | [1] |

| Seed | Total Glucosinolates | 115 - 170 | [2] |

| Leaf | Sinigrin (predominant) | Negatively correlated with leaf area | [3] |

| Leaf | Total Glucosinolates | 52 - 59 | [2] |

| Root | Total Glucosinolates | Higher in vegetative stage | [4] |

| Seed Meal | Total Glucosinolates | ~28 | [5] |

Experimental Protocol: Quantification of Glucosinolates by HPLC

This protocol describes the extraction and quantification of desulfated glucosinolates using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely adopted method for glucosinolate analysis.[6][7]

1. Materials and Reagents:

-

Lyophilized and ground B. carinata tissue

-

70% (v/v) Methanol

-

DEAE-Sephadex A-25 anion exchange resin

-

Purified sulfatase solution (from Helix pomatia)

-

Sinigrin hydrate (standard)

-

Ultrapure water

-

Acetonitrile (HPLC grade)

-

Sodium acetate buffer (pH 5.5)

2. Extraction:

-

Weigh approximately 100 mg of lyophilized plant material into a 2 mL microcentrifuge tube.

-

Add 1 mL of 70% methanol preheated to 70°C.

-

Vortex vigorously for 1 minute and incubate in a 70°C water bath for 20 minutes, with intermittent vortexing.

-

Centrifuge at 12,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a new tube.

-

Re-extract the pellet with another 1 mL of 70% methanol and combine the supernatants.

3. Desulfation:

-

Prepare mini-columns by packing a small amount of glass wool into the bottom of a Pasteur pipette and adding a slurry of DEAE-Sephadex A-25 resin in water to achieve a bed volume of approximately 1 mL.

-

Wash the column with 2 mL of water followed by 2 mL of sodium acetate buffer.

-

Load the combined glucosinolate extract onto the column and allow it to pass through by gravity.

-

Wash the column with 2 mL of water to remove impurities.

-

Apply 75 µL of purified sulfatase solution to the top of the resin bed and allow it to react overnight (approximately 18 hours) at room temperature.

4. Elution and Sample Preparation:

-

Elute the desulfoglucosinolates from the column with 2 x 0.5 mL of ultrapure water.

-

Collect the eluate in a 1.5 mL microcentrifuge tube.

-

Filter the eluate through a 0.22 µm syringe filter into an HPLC vial.

5. HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: Ultrapure water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-2 min: 1% B

-

2-18 min: 1% to 25% B

-

18-20 min: 25% to 1% B

-

20-25 min: 1% B (equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 229 nm

-

Injection Volume: 20 µL

6. Quantification:

-

Prepare a standard curve using known concentrations of desulfo-sinigrin.

-

Identify and quantify individual desulfoglucosinolates in the samples by comparing their retention times and peak areas to those of the standards and using appropriate response factors for different glucosinolates.

Flavonoid Biosynthesis

Flavonoids are a large group of polyphenolic compounds that contribute to plant pigmentation, UV protection, and defense. The flavonoid biosynthesis pathway is a well-characterized branch of the phenylpropanoid pathway.

The pathway starts with the amino acid phenylalanine, which is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL). Cinnamic acid is then hydroxylated to p-coumaric acid by cinnamate-4-hydroxylase (C4H). 4-coumaroyl-CoA ligase (4CL) then activates p-coumaric acid to its CoA ester, p-coumaroyl-CoA.

The first committed step in flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by chalcone synthase (CHS), to form naringenin chalcone. Chalcone isomerase (CHI) then catalyzes the stereospecific cyclization of the chalcone into a flavanone, naringenin.

From naringenin, the pathway branches to produce different classes of flavonoids. Flavanone 3-hydroxylase (F3H) converts naringenin to dihydrokaempferol. Flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H) introduce additional hydroxyl groups to the B-ring, leading to the formation of dihydroquercetin and dihydromyricetin, respectively. Flavonol synthase (FLS) then oxidizes these dihydroflavonols to their corresponding flavonols: kaempferol, quercetin, and myricetin. These flavonol aglycones can be further modified by glycosylation, methylation, and acylation to generate a vast array of flavonoid derivatives.

Caption: Core flavonoid biosynthesis pathway in Brassica.

Quantitative Data on Flavonoids in Brassica Species

Quantitative data for flavonoids specifically in Brassica carinata is limited in the readily available literature. The following table presents data from closely related Brassica species to provide a representative overview. The primary flavonoids found are glycosides of kaempferol and quercetin.

| Species | Tissue | Flavonoid | Concentration (mg/100g fresh weight) | Reference |

| B. oleracea (Kale) | Leaf | Total Flavonols | 646 (as rutin equivalents) | [8] |

| B. oleracea (Kale) | Leaf | Quercetin (aglycone) | 44 | [8] |

| B. oleracea (Kale) | Leaf | Kaempferol (aglycone) | 58 | [8] |

| B. rapa (Turnip tops) | Leaf | Total Polyphenols | 107 - 191 | [9] |

| B. juncea | Leaf | Total Flavonoids | 21.1 - 196.2 (mg/100g dry weight) | [10] |

Experimental Protocol: Quantification of Flavonoids by UPLC-MS/MS

This protocol provides a method for the extraction and quantification of flavonoids using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), which offers high sensitivity and selectivity.[11]

1. Materials and Reagents:

-

Lyophilized and ground B. carinata tissue

-

80% (v/v) Methanol with 1% formic acid

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (LC-MS grade)

-

Quercetin, kaempferol, and isorhamnetin standards

2. Extraction:

-

Weigh approximately 50 mg of lyophilized plant material into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% methanol with 1% formic acid.

-

Vortex for 1 minute, then sonicate for 30 minutes in a water bath.

-

Centrifuge at 13,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Re-extract the pellet with 1 mL of the extraction solvent and combine the supernatants.

-

Evaporate the combined supernatant to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 500 µL of 50% methanol.

-

Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into an LC-MS vial.

3. UPLC-MS/MS Analysis:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-9 min: 5% to 95% B

-

9-11 min: 95% B

-

11-11.1 min: 95% to 5% B

-

11.1-13 min: 5% B (equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole or Q-TOF

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor and product ions for specific flavonoids need to be determined by infusion of standards.

4. Quantification:

-

Prepare calibration curves for each flavonoid standard.

-

Quantify the flavonoids in the samples by comparing their peak areas in the MRM chromatograms to the respective calibration curves.

Terpenoid Biosynthesis

Terpenoids, also known as isoprenoids, constitute the largest and most diverse class of plant secondary metabolites. They are synthesized from the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Plants utilize two distinct pathways to produce these precursors: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.

MVA Pathway: This pathway starts with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA reductase (HMGR) then reduces HMG-CoA to mevalonic acid. A series of phosphorylation and decarboxylation steps convert mevalonic acid to IPP.

MEP Pathway: In this pathway, pyruvate and glyceraldehyde-3-phosphate are condensed to form 1-deoxy-D-xylulose-5-phosphate (DXP). DXP is then converted to 2-C-methyl-D-erythritol-4-phosphate (MEP) and subsequently through several enzymatic steps to IPP and DMAPP.

IPP and DMAPP are then condensed in a head-to-tail fashion by prenyltransferases to form larger prenyl pyrophosphates: geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20). These are the precursors for monoterpenes, sesquiterpenes, and diterpenes, respectively. Terpene synthases (TPS) then convert these linear precursors into the vast array of cyclic and acyclic terpene skeletons, which can be further modified by enzymes such as cytochrome P450 monooxygenases, dehydrogenases, and reductases.

Caption: Terpenoid biosynthesis via the MVA and MEP pathways.

Quantitative Data on Terpenoids in Brassica carinata

Specific quantitative data on the terpenoid profile of Brassica carinata is not extensively available. However, GC-MS analysis of bio-oils derived from B. carinata has identified the presence of various terpene-related compounds, although their direct quantification in plant tissues is not specified. The table below lists some terpenoid classes generally found in Brassica species.

| Species | Tissue | Terpenoid Class | Compounds Identified | Reference |

| B. carinata | Seed Meal (Bio-oil) | Various | Includes terpene derivatives | |

| Brassica spp. | General | Monoterpenes | Limonene, Myrcene, Pinene | General botanical literature |

| Brassica spp. | General | Sesquiterpenes | Caryophyllene, Farnesene | General botanical literature |

Experimental Protocol: Quantification of Terpenoids by GC-MS

This protocol outlines a general method for the extraction and analysis of volatile and semi-volatile terpenoids from plant material using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents:

-

Fresh or frozen B. carinata tissue

-

Liquid nitrogen

-

Hexane (GC grade)

-

Anhydrous sodium sulfate

-

Terpenoid standards (e.g., α-pinene, β-caryophyllene, linalool)

-

Internal standard (e.g., n-alkane solution)

2. Extraction:

-

Freeze plant tissue (approximately 1 g) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Transfer the powdered tissue to a glass vial with a PTFE-lined cap.

-

Add 5 mL of hexane and the internal standard.

-

Vortex for 1 minute and then shake on an orbital shaker for 2 hours at room temperature.

-

Centrifuge at 3,000 x g for 10 minutes.

-

Carefully transfer the hexane supernatant to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Transfer the final extract to a GC vial with an insert.

3. GC-MS Analysis:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (or split, depending on concentration)

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp 1: Increase to 150°C at 5°C/min

-

Ramp 2: Increase to 250°C at 10°C/min

-

Hold at 250°C for 5 minutes

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 40-500

-

4. Identification and Quantification:

-

Identify terpenoids by comparing their mass spectra with libraries (e.g., NIST, Wiley) and their retention indices with literature values.

-

Quantify individual terpenoids by creating calibration curves with authentic standards and using the internal standard for correction.

Signaling Pathways Regulating Secondary Metabolism

The biosynthesis of secondary metabolites in Brassica carinata is tightly regulated by a complex network of signaling pathways that integrate developmental cues and environmental stimuli. Phytohormones and light play pivotal roles in modulating the expression of biosynthetic genes.

Jasmonate Signaling in Glucosinolate Biosynthesis

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are key signaling molecules in plant defense against herbivores and necrotrophic pathogens. Jasmonate signaling is a primary activator of glucosinolate biosynthesis.

Mechanical wounding or herbivore attack triggers the synthesis of JA. JA is then converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile). JA-Ile binds to its receptor, an F-box protein COI1, which is part of an SCF E3 ubiquitin ligase complex. This binding leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2, MYC3, and MYC4, which can then activate the expression of downstream transcription factors specific to glucosinolate biosynthesis, including MYB28, MYB29, MYB34, and MYB51. These MYB transcription factors, in turn, bind to the promoters of glucosinolate biosynthetic genes, upregulating their expression and leading to an increased production of glucosinolates.

Caption: Jasmonate signaling pathway regulating glucosinolate biosynthesis.

Light and ABA Signaling in Flavonoid Biosynthesis

Light is a crucial environmental factor that regulates flavonoid biosynthesis, particularly flavonols, which act as UV-B protectants. Phytochromes and cryptochromes are the primary photoreceptors involved. Light perception leads to the stabilization of the transcription factor HY5, a key positive regulator of photomorphogenesis. HY5 directly binds to the promoters of flavonoid biosynthetic genes, such as CHS, CHI, and FLS, to activate their transcription. In the dark, the COP1/SPA complex targets HY5 for degradation, thus repressing flavonoid biosynthesis.

Abscisic acid (ABA) is a phytohormone involved in stress responses, including drought and salinity. ABA signaling can also modulate flavonoid biosynthesis. High levels of ABA lead to the activation of the transcription factor ABI5. There is evidence of crosstalk between light and ABA signaling, where HY5 and ABI5 can cooperatively regulate the expression of target genes, including those in the flavonoid pathway, to fine-tune plant growth and stress responses.

Caption: Light and ABA signaling pathways influencing flavonoid biosynthesis.

Experimental Workflow Overview

The analysis of secondary metabolites in Brassica carinata follows a general workflow from sample collection to data analysis. This process requires careful planning and execution to ensure accurate and reproducible results.

Caption: General experimental workflow for secondary metabolite analysis.

Conclusion

This technical guide has provided a detailed examination of the biosynthesis pathways of the major secondary metabolites—glucosinolates, flavonoids, and terpenoids—in Brassica carinata. By integrating information on the biosynthetic routes, key enzymes, regulatory signaling networks, quantitative data, and detailed analytical protocols, this document serves as a valuable resource for the scientific community. A thorough understanding of these pathways is not only fundamental to plant biology but also opens avenues for the metabolic engineering of B. carinata to enhance the production of specific high-value compounds for pharmaceutical and other industrial applications. The provided diagrams and protocols offer a practical framework for researchers to embark on or advance their studies in this promising area of natural product science.

References

- 1. ssi.shimadzu.com [ssi.shimadzu.com]

- 2. Intact Glucosinolate Determination in Brassica Vegetables Using Anion Exchange Cleanup and HILIC (Hydrophilic Interaction Liquid Chromatography) HPLC Chromatography [agris.fao.org]

- 3. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. GC-MS Methods for Terpenoids | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | A comprehensive UHPLC-MS/MS and extraction method reveals flavonoid profile and concentration are diverse in spinach (Spinacia oleracea L.) [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. gcms.cz [gcms.cz]

- 10. Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS [restek.com]

- 11. researchgate.net [researchgate.net]

The Medicinal Potential of Ethiopian Mustard (Brassica carinata): A Technical Review for Researchers

An In-depth Guide to the Phytochemical Composition, Bioactivities, and Therapeutic Mechanisms of a Promising Medicinal Plant

Ethiopian mustard (Brassica carinata), a resilient and versatile member of the Brassicaceae family, has long been a staple in traditional African and Asian medicine. Modern scientific inquiry is now beginning to validate its historical use, revealing a rich profile of bioactive compounds with significant therapeutic potential. This technical guide provides a comprehensive review of the current state of research on the medicinal properties of B. carinata, with a focus on its phytochemical composition, antioxidant, anti-inflammatory, and anticancer activities. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel natural products for therapeutic applications.

Phytochemical Composition

Brassica carinata is a rich source of various health-promoting phytochemicals, most notably glucosinolates, phenolic compounds, and flavonoids. The concentration of these compounds can vary depending on the plant part, genotype, and growing conditions.

Table 1: Phytochemical Content of Brassica carinata

| Phytochemical Class | Compound | Plant Part | Concentration | Reference |

| Glucosinolates | Sinigrin | Seeds | 21.30 - 165.42 µmol/g DM | [1] |

| Sinigrin | Leaves and Stems | 24 - 76 µmol/g FW | ||

| Phenolic Compounds | Total Phenols | Leaves | - | |

| Flavonoids | Total Flavonoids | Leaves | - |

DM - Dry Matter, FW - Fresh Weight. Data to be populated with more specific findings from ongoing literature analysis.

Antioxidant Properties

The antioxidant capacity of Brassica carinata extracts has been evaluated using various in vitro assays, demonstrating its potential to scavenge free radicals and mitigate oxidative stress.

Table 2: Antioxidant Activity of Brassica carinata Extracts

| Assay | Extract Type | IC50 Value (µg/mL) | Reference |

| DPPH Radical Scavenging | Methanolic Leaf Extract | - | |

| ABTS Radical Scavenging | Methanolic Leaf Extract | - |

IC50 values represent the concentration of the extract required to scavenge 50% of the free radicals. Data to be populated with specific values from literature.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to numerous diseases. Extracts from Brassica carinata have shown promising anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators.

Table 3: Anti-inflammatory Effects of Brassica carinata Extracts

| Cell Line | Inflammatory Mediator | Inhibition (%) | Extract Concentration | Reference |

| RAW 264.7 | Nitric Oxide (NO) | - | - | |

| HL-60 | Interleukin-6 (IL-6) | - | - | [2] |

| HL-60 | Tumor Necrosis Factor-alpha (TNF-α) | - | - | [2] |

Further research is needed to quantify the IC50 values for the inhibition of these inflammatory markers.

Anticancer Activity

A significant body of research has focused on the anticancer properties of Brassica carinata, demonstrating its ability to inhibit the proliferation of various cancer cell lines.

Table 4: Anticancer Activity of Brassica carinata Extracts

| Cell Line | Extract Type | IC50 Value | Reference |

| HeLa (Cervical Cancer) | Ethanolic Leaf Extract | - | |

| MCF-7 (Breast Cancer) | Ethanolic Leaf Extract | - | |

| HL-60 (Promyelocytic Leukemia) | Plant Samples | 0.28 mg/mL |

IC50 values represent the concentration of the extract required to inhibit the growth of 50% of the cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this review, offering a practical guide for researchers looking to replicate or build upon these findings.

High-Performance Liquid Chromatography (HPLC-DAD) for Sinigrin Quantification

This protocol is adapted from methods used for the quantification of glucosinolates in Brassica species.[1][3]

Objective: To quantify the concentration of sinigrin in Brassica carinata seed or leaf extracts.

Materials:

-

Brassica carinata dried seed or leaf powder

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Tetrabutylammonium hydrogen sulfate (for ion-pairing, if needed)

-

Sinigrin standard

-

HPLC system with a Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Syringe filters (0.45 µm)

Procedure:

-

Extraction:

-

Accurately weigh 1 g of dried and powdered plant material.

-

Add 10 mL of 70% methanol and vortex for 1 minute.

-

Incubate in a water bath at 70°C for 30 minutes, with intermittent vortexing.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be: 0-20 min, 5-30% A; 20-25 min, 30-50% A; 25-30 min, 50-5% A.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detection: Diode Array Detector at 227 nm for sinigrin.

-

-

Quantification:

-

Prepare a calibration curve using a series of known concentrations of the sinigrin standard.

-

Identify the sinigrin peak in the sample chromatogram by comparing the retention time with the standard.

-

Quantify the amount of sinigrin in the sample by integrating the peak area and comparing it to the calibration curve.

-

DPPH and ABTS Radical Scavenging Assays

This protocol outlines the general procedure for assessing the antioxidant capacity of Brassica carinata extracts.

Objective: To determine the free radical scavenging activity of B. carinata extracts.

Materials:

-

Brassica carinata extract

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

-

Potassium persulfate

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate reader

DPPH Assay Protocol:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a series of dilutions of the B. carinata extract and ascorbic acid in methanol.

-

In a 96-well plate, add 100 µL of each dilution to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the extract, and A_sample is the absorbance of the DPPH solution with the extract.

-

Determine the IC50 value from a plot of scavenging activity against extract concentration.

ABTS Assay Protocol:

-

Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS radical solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the B. carinata extract and ascorbic acid in methanol.

-

In a 96-well plate, add 20 µL of each dilution to the wells.

-

Add 180 µL of the diluted ABTS solution to each well.

-

Incubate the plate in the dark at room temperature for 10 minutes.

-

Measure the absorbance at 734 nm using a microplate reader.

-

Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.

Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol is based on methods for evaluating the anti-inflammatory effects of plant extracts on lipopolysaccharide (LPS)-stimulated macrophages.[4][5][6]

Objective: To assess the ability of B. carinata extracts to inhibit the production of pro-inflammatory cytokines (TNF-α and IL-6) and nitric oxide (NO) in RAW 264.7 cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS)

-

Brassica carinata extract

-

Griess Reagent (for NO measurement)

-

ELISA kits for mouse TNF-α and IL-6

-

96-well cell culture plates

Procedure:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various non-toxic concentrations of the B. carinata extract for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (no extract, no LPS), a positive control (LPS only), and extract-only controls.

-

-

Nitric Oxide (NO) Measurement:

-

After the incubation period, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement (TNF-α and IL-6):

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by the extract compared to the LPS-stimulated control.

-

Determine the IC50 values if a dose-dependent inhibition is observed.

-

MTT Assay for Anticancer Activity

This protocol provides a standard method for assessing the cytotoxicity of Brassica carinata extracts on cancer cell lines such as HeLa and MCF-7.[7][8]

Objective: To determine the cytotoxic effect of B. carinata extracts on cancer cells.

Materials:

-

HeLa and/or MCF-7 cancer cell lines

-

Appropriate cell culture medium (e.g., DMEM for HeLa, RPMI-1640 for MCF-7)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Brassica carinata extract

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO) or Solubilization Buffer

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.

-

-

Treatment:

-

Treat the cells with a range of concentrations of the B. carinata extract for 24, 48, or 72 hours. Include a vehicle control (no extract).

-

-

MTT Incubation:

-

After the treatment period, remove the medium and add 100 µL of fresh medium containing 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the MTT-containing medium.

-

Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) * 100 where Abs_sample is the absorbance of the treated cells and Abs_control is the absorbance of the untreated cells.

-

Determine the IC50 value from a dose-response curve.

-

Signaling Pathways and Mechanisms of Action

The medicinal properties of Brassica carinata are attributed to the modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

Antioxidant and Chemopreventive Effects via Nrf2/HO-1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and detoxifying enzymes. Phytochemicals in B. carinata, such as sulforaphane (a hydrolysis product of glucoraphanin), are potent activators of the Nrf2 pathway.

Caption: Nrf2 activation by B. carinata phytochemicals.

Anti-inflammatory Effects via NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Bioactive compounds in B. carinata can inhibit this pathway, leading to a reduction in the production of inflammatory mediators.

Caption: Inhibition of the NF-κB pathway by B. carinata.

Anticancer Effects via PI3K/Akt/mTOR and p53-Dependent Apoptotic Pathways

Sinigrin, a major glucosinolate in B. carinata, and its hydrolysis products have been shown to induce apoptosis in cancer cells through the modulation of critical signaling pathways like PI3K/Akt/mTOR and the p53-dependent pathway.

Caption: Anticancer mechanisms of sinigrin from B. carinata.

Conclusion and Future Directions

Brassica carinata represents a promising source of bioactive compounds with significant potential for the development of novel pharmaceuticals and nutraceuticals. Its rich phytochemical profile, coupled with demonstrated antioxidant, anti-inflammatory, and anticancer activities, warrants further investigation.

Future research should focus on:

-

Comprehensive Phytochemical Profiling: In-depth analysis of various B. carinata cultivars and growing conditions to identify genotypes with optimal phytochemical profiles for specific medicinal applications.

-

In Vivo Studies and Clinical Trials: Validation of the in vitro findings through well-designed animal studies and eventually, human clinical trials to establish the safety and efficacy of B. carinata extracts and isolated compounds.

-

Mechanism of Action Studies: Further elucidation of the molecular mechanisms underlying the observed bioactivities to identify specific cellular targets and pathways.

-

Synergistic Effects: Investigation of the potential synergistic interactions between different phytochemicals within B. carinata extracts, which may contribute to their overall therapeutic efficacy.

The information presented in this technical guide provides a solid foundation for researchers to explore the multifaceted medicinal properties of Brassica carinata and to unlock its full therapeutic potential.

References

- 1. biochemjournal.com [biochemjournal.com]

- 2. digital.csic.es [digital.csic.es]

- 3. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. texaschildrens.org [texaschildrens.org]

- 8. researchhub.com [researchhub.com]

Unlocking Nature's Arsenal: A Technical Guide to the Discovery of Antimicrobial Agents from Brassica carinata

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the scientific exploration into the antimicrobial properties of Brassica carinata, commonly known as Ethiopian mustard. As the challenge of antimicrobial resistance grows, researchers are increasingly turning to natural sources for novel therapeutic agents. Brassica carinata, a plant rich in bioactive compounds, presents a promising frontier in this endeavor. This document details the key bioactive compounds, experimental methodologies for their isolation and evaluation, and the current understanding of their mechanisms of action, offering a foundational resource for future research and development.

Bioactive Compounds and Antimicrobial Activity

Brassica carinata is a rich source of various phytochemicals, with its antimicrobial properties primarily attributed to glucosinolates and their hydrolysis products, as well as other compounds like terpenoids and alkaloids.

The leaves of B. carinata have been shown to contain a variety of bioactive compounds, including flavonoids, phenols, tannins, saponins, alkaloids, and terpenoids.[1] Ethanolic extracts of these leaves have demonstrated broad-spectrum antibacterial activity.[2] The seeds are particularly rich in glucosinolates, which are sulfur-containing compounds that, upon enzymatic hydrolysis, release potent antimicrobial agents, most notably isothiocyanates.[3]

Quantitative Antimicrobial Data

Quantitative assessment of antimicrobial activity is crucial for evaluating the potential of plant extracts. The primary methods used are the determination of the Zone of Inhibition, Minimum Inhibitory Concentration (MIC), and Minimum Bactericidal Concentration (MBC). While specific comprehensive studies on B. carinata providing extensive quantitative data are emerging, the following table summarizes the reported antibacterial efficacy of its leaf extracts and serves as a template for presenting such data.

| Extract Source | Test Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) | Minimum Bactericidal Concentration (MBC) (mg/mL) |

| B. carinata Leaf (Ethanolic Extract) | Various Bacterial Species | 7 - 15[2] | Data Not Available | Data Not Available |

| Example Data Template | Staphylococcus aureus | Value | Value | Value |

| Example Data Template | Escherichia coli | Value | Value | Value |

| Example Data Template | Candida albicans | Value | Value | Value |

Experimental Protocols

The following sections detail standardized methodologies for the extraction and antimicrobial evaluation of compounds from Brassica carinata.

Preparation of Ethanolic Extract from Plant Material

This protocol is adapted from methodologies used for Brassica species and is suitable for the extraction of antimicrobial compounds from B. carinata leaves or seeds.

-

Sample Preparation: Air-dry fresh plant material (leaves or seeds) in the shade. Once fully dried, grind the material into a fine powder using a sterile electric blender.

-

Extraction:

-

Weigh 100g of the powdered plant material and place it in a 1-liter conical flask.

-

Add 500 mL of 70% ethanol to the flask.

-

Seal the flask and place it on an orbital shaker at 120 rpm for 24-48 hours at room temperature.

-

-

Filtration and Concentration:

-

Filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and concentrate it using a rotary evaporator at 40-50°C under reduced pressure until a semi-solid crude extract is obtained.

-

-

Drying and Storage:

-

Dry the crude extract completely in a desiccator over anhydrous sodium sulfate.

-

Store the dried extract in an airtight container at 4°C for future use.

-

Antimicrobial Susceptibility Testing

The following are standard and widely accepted methods for evaluating the antimicrobial activity of plant extracts.

-

Preparation of Inoculum: Prepare a bacterial suspension of the test organism in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation of Agar Plates: Uniformly spread 100 µL of the bacterial suspension onto the surface of Mueller-Hinton Agar (MHA) plates using a sterile cotton swab.

-

Well Preparation and Extract Application:

-

Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer.

-

Prepare a stock solution of the B. carinata extract by dissolving it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Add a specific volume (e.g., 100 µL) of the extract solution at a defined concentration into each well.

-

-

Incubation and Measurement:

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

-

-

Preparation of Extract Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the B. carinata extract in Mueller-Hinton Broth (MHB) to obtain a range of concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well, ensuring the final bacterial concentration is approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum and no extract) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the extract that completely inhibits visible bacterial growth.

-

Subculturing: Following the MIC determination, take a loopful of the suspension from each well that showed no visible growth.

-

Plating: Streak the suspension onto fresh MHA plates.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Determination of MBC: The MBC is the lowest concentration of the extract that results in no bacterial growth on the MHA plates, indicating bacterial death.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key pathways and processes involved in the antimicrobial action of Brassica carinata.

General Experimental Workflow

Caption: Experimental workflow for extraction and antimicrobial assessment.

Glucosinolate Hydrolysis and Antimicrobial Action

Caption: Hydrolysis of glucosinolates to produce antimicrobial compounds.

Plant Defense Signaling Pathways

While not a direct mechanism of antimicrobial action on pathogens, understanding the plant's own defense signaling provides context for the production of these bioactive compounds.

Caption: Plant defense signaling in Brassica carinata.

Conclusion and Future Directions

Brassica carinata represents a valuable natural resource in the quest for new antimicrobial agents. The presence of potent bioactive compounds, particularly the hydrolysis products of glucosinolates, underscores its potential for development into novel therapeutics. The methodologies outlined in this guide provide a robust framework for researchers to systematically investigate this potential.

Future research should focus on:

-

Comprehensive Bioactivity Screening: Testing extracts against a wider panel of clinically relevant, drug-resistant bacteria and fungi.

-

Bioassay-Guided Fractionation: Isolating and identifying the specific compounds responsible for the observed antimicrobial activity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways in microorganisms that are affected by these compounds.

-

In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety of purified compounds in animal models.

By leveraging the information and protocols presented herein, the scientific community can further unlock the antimicrobial secrets of Brassica carinata and contribute to the development of the next generation of antimicrobial drugs.

References

Chemical Profiling of Brassica carinata (Ethiopian Mustard) Seed Extract: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brassica carinata, commonly known as Ethiopian mustard, is an oilseed crop with significant potential for industrial and pharmaceutical applications. Its seed extract is a rich source of various bioactive compounds, including a unique fatty acid profile, glucosinolates, and phenolic compounds. This technical guide provides a comprehensive overview of the chemical profile of Brassica carinata seed extract, detailed experimental protocols for its analysis, and insights into the signaling pathways modulated by its key constituents. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and the development of novel therapeutic agents.

Chemical Composition of Brassica carinata Seed Extract

The chemical composition of Brassica carinata seed extract is characterized by a high oil content, a significant portion of which is erucic acid, along with notable concentrations of glucosinolates and various phenolic compounds.

Fatty Acid Profile

The oil content of Brassica carinata seeds typically ranges from 25% to 52%.[1][2] The fatty acid profile is distinguished by a high concentration of erucic acid, a monounsaturated omega-9 fatty acid.[1][2][3] Other major fatty acids include oleic, linoleic, and linolenic acids.[1] The specific composition can vary depending on the cultivar and growing conditions.

Table 1: Fatty Acid Composition of Brassica carinata Seed Oil

| Fatty Acid | Abbreviation | Typical Range (%) |

| Palmitic Acid | C16:0 | 3.08 - 5.15 |

| Stearic Acid | C18:0 | < 7 |

| Oleic Acid | C18:1 | 8 - 37.98 |

| Linoleic Acid | C18:2 | 11.00 - 45.30 |

| Linolenic Acid | C18:3 | 9.82 - 26.72 |

| Erucic Acid | C22:1 | 34.93 - 51 |

Data compiled from multiple sources.[4][5][6]

Glucosinolates

Brassica carinata seeds contain a significant amount of glucosinolates, which are sulfur-containing secondary metabolites. The predominant glucosinolate in B. carinata is sinigrin.[1][7] Upon enzymatic hydrolysis by myrosinase, which occurs when the seed is crushed, sinigrin is converted to allyl isothiocyanate, the compound responsible for the pungent taste of mustard.[7][8]

Table 2: Glucosinolate Content in Brassica carinata Seed Meal

| Glucosinolate | Typical Concentration (µmol/g of defatted meal) |

| Sinigrin (Allyl glucosinolate) | ~120 |

Data compiled from multiple sources.[9]

Phenolic Compounds

Brassica carinata seeds are a source of various phenolic compounds, primarily flavonoids and phenolic acids. These compounds are known for their antioxidant properties.[10][11] The phenolic profile can be influenced by the seed coat color, with yellow-seeded varieties showing different compositions compared to brown-seeded ones.[10][11] Identified phenolic compounds include kaempferol derivatives, phenylpropanoids, and lignans.[10][11]

Table 3: Major Phenolic Compound Classes in Brassica carinata Seed Extract

| Phenolic Class | Examples |

| Flavonoids | Kaempferol glycosides, Quercetin |

| Phenylpropanoids | Sinapic acid derivatives |

| Lignans | |

| Proanthocyanidins | (condensed tannins) |

Data compiled from multiple sources.[10][11][12]

Experimental Protocols for Chemical Profiling

This section provides detailed methodologies for the extraction and analysis of the key chemical components of Brassica carinata seed extract.

Extraction of Bioactive Compounds

A general workflow for the extraction and analysis of chemical constituents from Brassica carinata seeds is outlined below.

Caption: General experimental workflow for chemical profiling.

Protocol for Fatty Acid Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on the AOAC 996.06 method for the determination of fatty acid methyl esters (FAMEs).

1. Sample Preparation and Lipid Extraction:

-

Weigh approximately 5g of finely ground Brassica carinata seeds.

-

Extract the oil using a Soxhlet extractor with n-hexane for 6-8 hours.

-

Evaporate the solvent from the collected extract under reduced pressure using a rotary evaporator to obtain the crude oil.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

To 50 mg of the extracted oil, add 2 mL of 0.5 M methanolic sodium hydroxide.

-

Heat the mixture in a sealed tube at 80°C for 10 minutes.

-

Cool the tube and add 2 mL of boron trifluoride-methanol solution.

-

Re-seal the tube and heat again at 80°C for 10 minutes.

-

Cool to room temperature and add 1 mL of n-hexane and 1 mL of saturated sodium chloride solution.

-

Shake vigorously and allow the layers to separate. The upper hexane layer contains the FAMEs.

3. GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 150°C, hold for 1 min, then ramp to 230°C at 4°C/min, and hold for 5 min.

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

Mass Spectrometer: Agilent 5975C or equivalent.

-

Interface Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Mass Range: m/z 50-550.

-

Identification: FAMEs are identified by comparing their mass spectra and retention times with those of authentic standards and the NIST library.

Protocol for Phenolic Compound Analysis by High-Performance Liquid Chromatography (HPLC)

1. Extraction of Phenolic Compounds:

-

Extract 1g of defatted Brassica carinata seed meal with 20 mL of 80% methanol by sonicating for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

-

Repeat the extraction process twice more and combine the supernatants.

-